1-(Dimethylamino)-2-propanethiol
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Overview
Description
1-(Dimethylamino)-2-propanethiol is an organic compound characterized by the presence of a dimethylamino group and a thiol group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)-2-propanethiol can be synthesized through several methods. One common approach involves the reaction of 2-chloropropanethiol with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)-2-propanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dimethylamino)-2-propanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of thiol-based redox reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 1-(Dimethylamino)-2-propanethiol exerts its effects involves its ability to participate in redox reactions due to the presence of the thiol group. The compound can act as a reducing agent, donating electrons to other molecules and thereby influencing various biochemical pathways. The dimethylamino group also contributes to its reactivity by stabilizing intermediates formed during chemical reactions.
Comparison with Similar Compounds
1-(Dimethylamino)-2-propanethiol can be compared with other similar compounds such as:
1-(Methylamino)-2-propanethiol: Similar structure but with a methylamino group instead of a dimethylamino group.
2-(Dimethylamino)ethanethiol: Similar structure but with an ethane backbone instead of propane.
3-(Dimethylamino)-1-propanethiol: Similar structure but with the thiol group at a different position on the propane backbone.
Uniqueness: The presence of both the dimethylamino and thiol groups in this compound makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions with biological molecules.
Properties
Molecular Formula |
C5H13NS |
---|---|
Molecular Weight |
119.23 g/mol |
IUPAC Name |
1-(dimethylamino)propane-2-thiol |
InChI |
InChI=1S/C5H13NS/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3 |
InChI Key |
CPRRMFGOQJODJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)S |
Origin of Product |
United States |
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